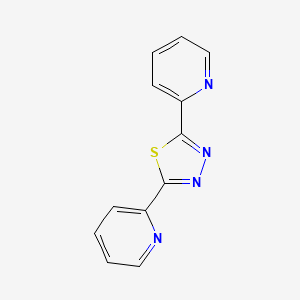
2,5-Dipyridin-2-yl-1,3,4-thiadiazole
Vue d'ensemble
Description
2,5-Dipyridin-2-yl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C12H8N4S and its molecular weight is 240.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity : DPT derivatives have been investigated for their antimicrobial properties. Research has shown that certain substitutions on the thiadiazole ring enhance their efficacy against a range of bacterial strains. For example, a study highlighted the synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines which demonstrated potent macrofilaricidal activity against human filarial parasites .
Neuroprotective Effects : Novel derivatives of DPT have been identified as potential neuroprotectors. A study indicated that specific modifications to the thiadiazole structure could lead to compounds with significant neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s .
Coordination Chemistry
Coordination Polymers : DPT serves as an effective ligand in the formation of coordination polymers. For instance, a new coordination polymer was synthesized using DPT and cobalt(II) ions, demonstrating unique structural properties and potential applications in catalysis and gas adsorption .
| Coordination Polymer | Metal Ion | Ligand | Structure Type | Properties |
|---|---|---|---|---|
| Co-DPT Polymer | Co(II) | 2,5-DPT | 1-D Chain | Catalytic activity, gas adsorption |
Materials Science
Luminescent Materials : DPT derivatives have been explored for their luminescent properties. Certain complexes formed with transition metals exhibit strong luminescence, making them suitable for applications in optoelectronics and sensors. These materials can be utilized in developing advanced display technologies and light-emitting devices.
Case Study 1: Antimicrobial Activity
A series of DPT derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine rings significantly influenced the antimicrobial activity, with some compounds exhibiting MIC values as low as 10 µg/mL.
Case Study 2: Coordination Polymer Synthesis
The synthesis of a cobalt(II) coordination polymer using DPT was reported. The polymer was characterized using X-ray diffraction and demonstrated a unique one-dimensional structure with potential applications in catalysis due to its high surface area and porosity.
Propriétés
Numéro CAS |
2726-92-3 |
|---|---|
Formule moléculaire |
C12H8N4S |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2,5-dipyridin-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H |
Clé InChI |
BGORQFGAWSNEBU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
SMILES canonique |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
Key on ui other cas no. |
2726-92-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














